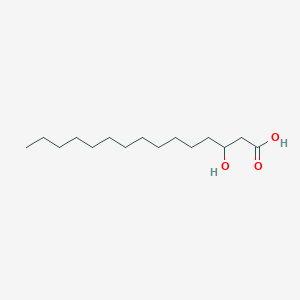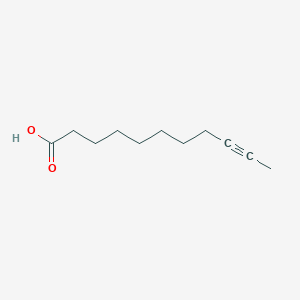
9-Undecynoic acid
Vue d'ensemble
Description
9-Undecynoic acid is a bio-based compound that has been the subject of various studies due to its potential applications in material science and its antibacterial properties. It is a fatty acid with an alkyne functional group, which makes it a versatile synthon for polymerization and other chemical reactions. The studies have explored its synthesis, molecular structure, and its physical and chemical properties, as well as its potential use in the development of new materials and as an anti-biofilm agent against oral pathogens .
Synthesis Analysis
The synthesis of 9-Undecynoic acid and its derivatives has been achieved through various green chemistry approaches. For instance, an undecylenic acid-based monoglyceride was prepared from glycidol and undecylenic acid for polymerization applications . Another study demonstrated the conversion of 10-Undecenoic acid to 9-Undecynoic acid using a solvent preference method, where the use of PEG-400 and PEG-200 facilitated the dehydrobromination process . Additionally, a versatile approach to synthesize 9(Z)-unsaturated acyclic insect pheromones from undec-10-enoic acid was developed, which involved the conversion of the acid into various intermediates .
Molecular Structure Analysis
The molecular structure of 9-Undecynoic acid and its intermediates has been characterized using various spectroscopic techniques. Infrared, 1H and 13C{1H} NMR spectroscopy, elemental analysis, and mass spectrometry have been employed to fully characterize the synthesized intermediates . These techniques provide detailed information about the molecular structure, which is crucial for understanding the reactivity and properties of the compound.
Chemical Reactions Analysis
9-Undecynoic acid can undergo a variety of chemical reactions due to the presence of the alkyne group. Epoxidation and acrylation reactions have been used to produce photopolymerizable monomers . Additionally, transesterification with dimethyl carbonate, metathesis, and aminolysis reactions have been utilized to access polyhydroxyurethane-based materials . These reactions demonstrate the chemical versatility of 9-Undecynoic acid and its potential as a building block for various materials.
Physical and Chemical Properties Analysis
The physical and chemical properties of materials derived from 9-Undecynoic acid have been analyzed using techniques such as thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and gel permeation chromatography (GPC) . These analyses help in understanding the stability, thermal properties, and molecular weight distribution of the polymers, which are important parameters for material applications. Additionally, the anti-biofilm efficacy of 10-undecynoic acid against oral Streptococcus spp. suggests that it has significant antibacterial properties, which could be beneficial in medical and dental applications .
Applications De Recherche Scientifique
Synthesis and Material Properties
9-Undecynoic acid has been utilized in the synthesis of (co)polyamides with potential applications as UV powder coatings for heat-sensitive substrates. These copolyamides, synthesized from a combination of monomers including 9-Undecynoic acid, exhibit low glass transition and melting temperatures, making them suitable for bio-based UV powder coatings (Rejaibi et al., 2015).
Antibacterial Activity
The compound has been included in studies on the synthesis and characterization of biologically active compounds. For instance, fatty acid hydrazides of 9-Undecynoic acid and others have been used in creating compounds with significant antibacterial activity against various bacteria, including E. coli (Banday, Mattoo, & Rauf, 2010).
Chromatographic Analysis
9-Undecynoic acid has been explored for its use in chromatographic techniques. It's been attached to silica surfaces to create stationary phases for high-performance liquid chromatography (HPLC), demonstrating capabilities in separating and analyzing various compounds, including nucleotides and nucleosides (Pesek et al., 2006).
Biochemical Production
There's research on the biochemical production of compounds derived from 9-Undecynoic acid. For example, the production of (Z)-11-(heptanoyloxy)undec-9-enoic acid from ricinoleic acid using Escherichia coli, where 9-Undecynoic acid derivatives are used as substrates in biotransformation processes (Sudheer et al., 2018).
Anti-Biofilm Applications
Research has demonstrated the efficacy of 10-undecynoic acid as an anti-adherent agent against biofilms of oral Streptococcus spp., indicating its potential role in developing antibacterial and anti-biofilm treatments (Goc et al., 2019).
Chemical Synthesis
The compound has been studied for its reactivity in chemical synthesis processes. For instance, the reactivity of 9-Undecynoic acid in carbene C-H insertions has been investigated, providing insights into its potential applications in organic synthesis (Mieusset et al., 2009).
Safety And Hazards
Propriétés
IUPAC Name |
undec-9-ynoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O2/c1-2-3-4-5-6-7-8-9-10-11(12)13/h4-10H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOYDMFOVPQMSPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40365100 | |
| Record name | 9-Undecynoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40365100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-Undecynoic acid | |
CAS RN |
22202-65-9 | |
| Record name | 9-Hendecynoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022202659 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-Undecynoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40365100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-Undecynoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 9-HENDECYNOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AJ4077274O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Cyclopenta[b]pyrrole-6-carbonitrile, octahydro-1-methyl-, [3aS-(3aalpha,6alpha,6aalpha)]-(9CI)](/img/structure/B126715.png)

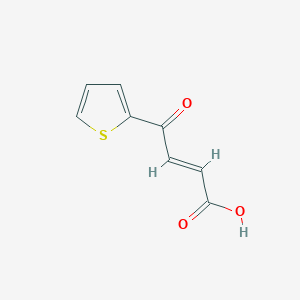

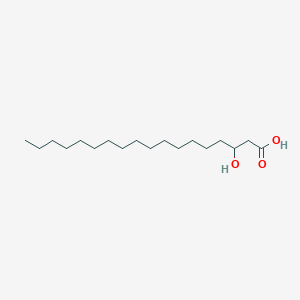
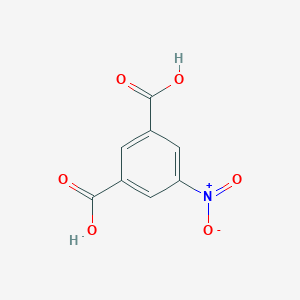
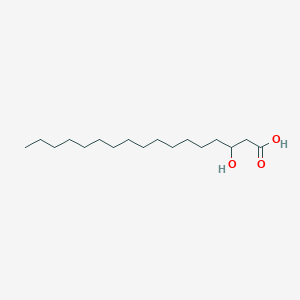

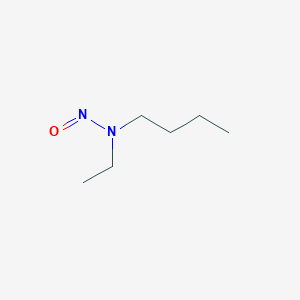

![[(2S)-2-[(4-methylphenyl)sulfonylamino]-3-phenylpropyl] 4-methylbenzenesulfonate](/img/structure/B126738.png)

